molecular formula C9H12N2O7 B057132 5-Hydroxyuridine CAS No. 957-77-7

5-Hydroxyuridine

Cat. No. B057132
CAS RN: 957-77-7
M. Wt: 260.2 g/mol
InChI Key: QXDXBKZJFLRLCM-UAKXSSHOSA-N
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Description

  • Introduction 5-Hydroxyuridine (5-OHU) is a significant lesion of uridine and cytosine in RNA, produced by various chemical oxidants. It has implications in biochemical and biophysical effects on RNA replication and DNA-RNA interactions (Cui et al., 2009).

  • Synthesis Analysis The synthesis of site-specifically modified oligoribonucleotides containing 5-OHU employs C5-hydroxy-5'-O-DMTr-2'-TBDMS-uridine phosphoramidite, using automated solid-phase synthesis (Cui et al., 2009).

  • Molecular Structure Analysis In molecular structure, 5-OHU in DNA-RNA heteroduplexes exhibits a conformation between A-type RNA and B-type DNA. This implies that 5-OHU can maintain similar structural integrity as normal nucleotides in nucleic acids (Cui et al., 2009).

  • Chemical Reactions and Properties 5-OHU undergoes various reactions upon exposure to chemical agents. Its oxidation leads to complex mixtures, including 5-hydroxy-2'-deoxycytidine and 5-hydroxy-2'-deoxyuridine. These reactions are important in understanding the chemical stability and reactivity of 5-OHU in biological systems (Rivière et al., 2005).

  • Physical Properties Analysis The physical properties of 5-OHU, such as its thermal stability and resistance to enzymatic hydrolysis, have been studied. Oligonucleotides containing modified 5-OHU demonstrate duplex thermal stabilization and resistance to hydrolysis, indicating its robust nature in nucleic acid structures (Ito et al., 2003).

  • Chemical Properties Analysis 5-OHU shows unique chemical properties, particularly in its interactions with other nucleotides. It demonstrates base-pairing properties where adenine and guanine are incorporated preferentially, suggesting its role in potentially influencing mismatch and mutagenic processes in RNA and DNA (Cui et al., 2009).

Scientific Research Applications

Application in the Biosynthesis of 5-methoxyuridine (mo5U) and 5-oxyacetyluridine (cmo5U)

  • Scientific Field : Molecular Biology, specifically tRNA modification .
  • Summary of Application : Derivatives of 5-hydroxyuridine (ho5U), such as 5-methoxyuridine (mo5U) and 5-oxyacetyluridine (cmo5U), are ubiquitous modifications of the wobble position of bacterial tRNA that are believed to enhance translational fidelity by the ribosome .
  • Methods of Application : The last step in the biosynthesis of cmo5U from ho5U involves the unique metabolite carboxy S-adenosylmethionine (Cx-SAM) and the carboxymethyl transferase CmoB . The equivalent position in the tRNA of Gram-positive bacteria is instead mo5U, where the methyl group is derived from SAM and installed by an unknown methyltransferase .
  • Results or Outcomes : The researchers found that this modification is installed by the enzyme TrmR (formerly known as YrrM) .

Application in tRNA Hydroxylation

  • Scientific Field : Biochemistry, specifically tRNA hydroxylation .
  • Summary of Application : In bacterial tRNAs, 5-carboxymethoxyuridine (cmo5U) and its derivatives at the first position of the anticodon facilitate non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .
  • Methods of Application : The researchers identified two factors responsible for 5-hydroxyuridine (ho5U) formation, which is the first step of the cmo5U synthesis: TrhP (formerly known as YegQ), a peptidase U32 family protein, is involved in prephenate-dependent ho5U formation; and TrhO (formerly known as YceA), a rhodanese family protein, catalyzes oxygen-dependent ho5U formation and bypasses cmo5U biogenesis in a subset of tRNAs under aerobic conditions .
  • Results or Outcomes : E. coli strains lacking both trhP and trhO exhibit a temperature-sensitive phenotype, and decode codons ending in G (GCG and UCG) less efficiently than the wild-type strain .

Application in the Biosynthesis of 5-methoxyuridine (mo5U)

  • Scientific Field : Molecular Biology, specifically tRNA modification .
  • Summary of Application : Derivatives of 5-hydroxyuridine (ho5U), such as 5-methoxyuridine (mo5U), are ubiquitous modifications of the wobble position of bacterial tRNA that are believed to enhance translational fidelity by the ribosome .
  • Methods of Application : The last step in the biosynthesis of mo5U from ho5U involves the unique metabolite S-adenosylmethionine (SAM) and the methyltransferase TrmR (formerly known as YrrM) .
  • Results or Outcomes : The researchers found that this modification is installed by the enzyme TrmR .

Application in tRNA Hydroxylation

  • Scientific Field : Biochemistry, specifically tRNA hydroxylation .
  • Summary of Application : In bacterial tRNAs, 5-carboxymethoxyuridine (cmo5U) and its derivatives at the first position of the anticodon facilitate non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .
  • Methods of Application : The researchers identified two factors responsible for 5-hydroxyuridine (ho5U) formation, which is the first step of the cmo5U synthesis: TrhP (formerly known as YegQ), a peptidase U32 family protein, is involved in prephenate-dependent ho5U formation; and TrhO (formerly known as YceA), a rhodanese family protein, catalyzes oxygen-dependent ho5U formation and bypasses cmo5U biogenesis in a subset of tRNAs under aerobic conditions .
  • Results or Outcomes : E. coli strains lacking both trhP and trhO exhibit a temperature-sensitive phenotype, and decode codons ending in G (GCG and UCG) less efficiently than the wild-type strain .

Application in the Biosynthesis of 5-methoxyuridine (mo5U)

  • Scientific Field : Molecular Biology, specifically tRNA modification .
  • Summary of Application : Derivatives of 5-hydroxyuridine (ho5U), such as 5-methoxyuridine (mo5U), are ubiquitous modifications of the wobble position of bacterial tRNA that are believed to enhance translational fidelity by the ribosome .
  • Methods of Application : The last step in the biosynthesis of mo5U from ho5U involves the unique metabolite S-adenosylmethionine (SAM) and the methyltransferase TrmR (formerly known as YrrM) .
  • Results or Outcomes : The researchers found that this modification is installed by the enzyme TrmR .

Application in tRNA Hydroxylation

  • Scientific Field : Biochemistry, specifically tRNA hydroxylation .
  • Summary of Application : In bacterial tRNAs, 5-carboxymethoxyuridine (cmo5U) and its derivatives at the first position of the anticodon facilitate non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .
  • Methods of Application : The researchers identified two factors responsible for 5-hydroxyuridine (ho5U) formation, which is the first step of the cmo5U synthesis: TrhP (formerly known as YegQ), a peptidase U32 family protein, is involved in prephenate-dependent ho5U formation; and TrhO (formerly known as YceA), a rhodanese family protein, catalyzes oxygen-dependent ho5U formation and bypasses cmo5U biogenesis in a subset of tRNAs under aerobic conditions .
  • Results or Outcomes : E. coli strains lacking both trhP and trhO exhibit a temperature-sensitive phenotype, and decode codons ending in G (GCG and UCG) less efficiently than the wild-type strain .

Future Directions

The discovery of 5-Hydroxyuridine in small RNAs of mammalian cells expands the diversity of RNA modifications . The developed method shows superior capability in determining low-abundance RNA modifications and may promote identifying new modifications in RNA .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXBKZJFLRLCM-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914856
Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyuridine

CAS RN

957-77-7
Record name 5-Hydroxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyuridine
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Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
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Record name 5-hydroxyuridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
734
Citations
DA Smith, DW Visser - Journal of Biological Chemistry, 1965 - Elsevier
… This study was undertaken to clarify these inhibitory mechanisms of 5-hydroxyuridine. … are sensitive to 5-hydroxyuridine (6). The results show that 5-hydroxyuridine undergoes most of …
Number of citations: 32 www.sciencedirect.com
CT Lauhon - Journal of bacteriology, 2019 - Am Soc Microbiol
… Whereas the alkylation steps of these modifications have been described, genes required for the hydroxylation of U34 to give 5-hydroxyuridine (ho 5 U) remain unknown. Here, a …
Number of citations: 15 journals.asm.org
U Thewalt, CE Bugg - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
Crystals of 5-hydroxyuridine are monoclinic, space group P21, with a= 11" 362 (3), b= 6.593 (2), c= 6-897 (2)/k and p= 97" 65 (3). X-ray diffraction data were collected with an automated …
Number of citations: 20 scripts.iucr.org
S Roy-Burman, P Roy-Burman, DW Visser - Journal of Biological Chemistry, 1966 - ASBMB
… SUMMARY 5-Hydroxyuridine triphosphate was synthesized and its … This behavior was related to the low pK, of 5hydroxyuridine as compared to … The uridine derivative 5-hydroxyuridine, …
Number of citations: 17 www.jbc.org
H Yanagawa, Y Ogawa, M Ueno - Journal of Biological Chemistry, 1992 - ASBMB
… identification of the redox ribonucleosides as 5-hydroxyuridine, 8-hydroxyguanosine, and 8-… decreased in the order 5-hydroxycytidine, 5-hydroxyuridine, 8-hydroxyguanosine, and 8-…
Number of citations: 141 www.jbc.org
AA Purmal, GW Lampman, YW Kow - 1994 - osti.gov
Two major stable oxidation products of 2{prime}-deoxycytidine are 2{prime}-deoxy-5-hydroxycytidine (5-OHdC) and 2{prime}-deoxy-5-hydroxyuridine (5-OHdU). Because the 5-…
Number of citations: 17 www.osti.gov
P Roy-Burman, S Roy-Burman, DW Visser - Journal of Biological Chemistry, 1968 - ASBMB
5-Hydroxyuridine diphosphate glucose was prepared … The rate of oxidation of 5-hydroxyuridine diphosphate glucose was one-… 5-Hydroxyuridine diphosphate glucose inhibited UDP-…
Number of citations: 15 www.jbc.org
DA Smith, P Roy-Burman, DW Visser - Biochimica et Biophysica Acta (BBA) …, 1966 - Elsevier
… 5-Hydroxyuridine, an analogue which inhibits RNA synthesis in Ehrlich ascites cells, is (in the form of 5-hydroxyuridine 5'-monophosphate) a very strong inhibitor of orotidine-5'-…
Number of citations: 22 www.sciencedirect.com
Z Szeltner, G Ferenc, T Juhász, Z Kupihár, Z Váradi… - Biochimie, 2023 - Elsevier
… 2′-Deoxy-5-hydroxyuridine (ho 5 dUrd) forms base pairs with all natural nucleobases, of … we demonstrate that 2′-deoxy-5-hydroxyuridine can be incorporated into G quadruplexes, …
Number of citations: 1 www.sciencedirect.com
S Cui, YH Kim, CH Jin, SK Kim, M Rhee… - BMB …, 2009 - pdfs.semanticscholar.org
5-Hydroxyuridine (5-OHU) is a major lesion of uridine and cytosine produced in RNA by various chemical oxidants. To elucidate its biochemical and biophysical effects on RNA …
Number of citations: 6 pdfs.semanticscholar.org

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